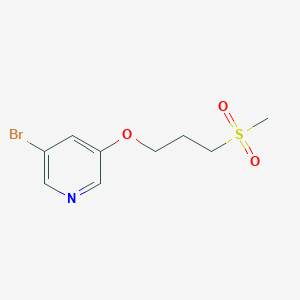
3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine
Cat. No. B1399958
Key on ui cas rn:
1486064-72-5
M. Wt: 294.17 g/mol
InChI Key: CFKNIXMINPGCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181272B2
Procedure details


To a mixture of 3-bromo-5-(3-methanesulfonyl-propoxy)-pyridine 1-oxide (800 mg, 2.6 mmol) and saturated NH4Cl aqueous solution (3.0 mL) in EtOH (100 mL) is added Fe (0.73 g, 13 mmol). The reaction mixture is heated at 50° C. for 16 hrs. Then the solid is filtered and the filtrate is concentrated. To the residue is added DCM and the mixture is filtered again and the filtrate is concentrated to give 0.25 g of 3-bromo-5-(3-methanesulfonyl-propoxy)-pyridine.
Name
3-bromo-5-(3-methanesulfonyl-propoxy)-pyridine 1-oxide
Quantity
800 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:7]=1.[NH4+].[Cl-]>CCO.[Fe]>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:13])=[O:14])[CH:7]=1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0.73 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the solid is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue is added DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered again
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC=C(C1)OCCCS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
